molecular formula C17H18N6O2S B4319929 2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide

2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide

Cat. No.: B4319929
M. Wt: 370.4 g/mol
InChI Key: SVZGCMNLSPJVTM-UHFFFAOYSA-N
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Description

2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various materials. This compound is characterized by its unique structure, which includes a benzotriazole moiety, a phenoxyacetyl group, and a methylhydrazinecarbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Introduction of Phenoxyacetyl Group: The benzotriazole intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as pyridine to introduce the phenoxyacetyl group.

    Formation of Methylhydrazinecarbothioamide: The final step involves the reaction of the phenoxyacetylated benzotriazole with N-methylhydrazinecarbothioamide under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzotriazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenoxyacetyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the benzotriazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzotriazole derivatives.

Scientific Research Applications

2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the production of UV-protective textiles and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide involves its ability to absorb UV radiation and convert it into thermal energy, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by forming a stable conjugated system that can effectively absorb and dissipate UV energy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
  • 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]

Uniqueness

Compared to similar compounds, 2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide is unique due to the presence of the methylhydrazinecarbothioamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-7-8-15(25-10-16(24)19-20-17(26)18-2)14(9-11)23-21-12-5-3-4-6-13(12)22-23/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZGCMNLSPJVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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